molecular formula C4H7NO4 B578249 DL-Aspartic-2,3,3-d3 Acid CAS No. 14341-75-4

DL-Aspartic-2,3,3-d3 Acid

Cat. No.: B578249
CAS No.: 14341-75-4
M. Wt: 136.121
InChI Key: CKLJMWTZIZZHCS-FUDHJZNOSA-N
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Description

DL-Aspartic-2,3,3-d3 Acid is a deuterated form of DL-Aspartic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula of this compound is HO2CCD2CD(NH2)CO2H, and it has a molecular weight of 136.12 .

Scientific Research Applications

DL-Aspartic-2,3,3-d3 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

Target of Action

DL-Aspartic Acid-d3, also known as DL-Aspartic-2,3,3-d3 Acid, is a deuterium-labeled form of DL-Aspartic acid . It is primarily used as an internal standard for the quantification of aspartic acid . Aspartic acid is a proteinogenic amino acid, meaning it is used in the body to build proteins .

Mode of Action

It is known that it is used as an internal standard for the quantification of aspartic acid by gc- or lc-ms . This means it is used in analytical chemistry to ensure the accuracy and consistency of measurements when determining the concentration of aspartic acid in a sample .

Biochemical Pathways

DL-Aspartic Acid-d3 is involved in the same biochemical pathways as aspartic acid. Aspartic acid plays a crucial role in the citric acid cycle, or Krebs cycle, which is the series of chemical reactions used by all aerobic organisms to generate energy . It also plays an important role in transamination, where it donates an amino group to a keto acid to form new amino acids .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of DL-Aspartic Acid-d3’s action is the accurate quantification of aspartic acid in a sample . This can be crucial in various fields of research and medicine, including metabolic studies, nutrition research, and disease diagnosis .

Action Environment

The action of DL-Aspartic Acid-d3 can be influenced by various environmental factors. For instance, the accuracy of measurements can be affected by the sample’s matrix, the presence of interfering substances, and the conditions of the analytical procedure . Furthermore, the stability of DL-Aspartic Acid-d3 can be affected by factors such as temperature, light, and moisture .

Safety and Hazards

DL-Aspartic-2,3,3-d3 Acid may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

DL-Aspartic acid-d3, as a deuterium-labeled form of L-Aspartic acid, shares similar biochemical properties with its non-labeled counterpart. L-Aspartic acid is an amino acid that plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins and nucleotides, gluconeogenesis, neurotransmission, and is a substrate for the synthesis of proteins, asparagine, arginine, and nucleotides .

Cellular Effects

DL-Aspartic acid-d3, like L-Aspartic acid, can influence various cellular processes. L-Aspartic acid has been shown to affect growth performance, inflammation, and the microbial community in young pigs . It is also associated with neurogenesis and the endocrine system . These effects could potentially be influenced by DL-Aspartic acid-d3 due to its structural similarity.

Molecular Mechanism

The molecular mechanism of DL-Aspartic acid-d3 is likely to be similar to that of L-Aspartic acid. L-Aspartic acid is involved in various molecular interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The deuterium labeling in DL-Aspartic acid-d3 could potentially affect these interactions and the overall mechanism of action.

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of L-Aspartic acid have been investigated . Similar studies could be conducted for DL-Aspartic acid-d3 to understand its temporal effects.

Dosage Effects in Animal Models

Studies on D-Aspartic acid have shown that it affects hormone production and gametogenesis in vertebrate animal models . Similar studies could be conducted for DL-Aspartic acid-d3 to understand its dosage effects.

Metabolic Pathways

DL-Aspartic acid-d3 is likely to be involved in similar metabolic pathways as L-Aspartic acid. L-Aspartic acid is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It may also be converted to asparagine, in a potentially competing reaction .

Transport and Distribution

L-Aspartic acid is known to be transported via the aspartate–glutamate carrier to the cytosol where it is used in various metabolic processes .

Subcellular Localization

D-Aspartic acid has been found in the cytoplasm of Leydig and germ cells, especially around regions that were rich in elongated spermatids . Similar studies could be conducted for DL-Aspartic acid-d3 to understand its subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Aspartic-2,3,3-d3 Acid can be synthesized through the deuteration of DL-Aspartic Acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source such as deuterium oxide (D2O) and a catalyst to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: DL-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaloacetic acid.

    Reduction: Reduction reactions can convert it into aspartate derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Comparison with Similar Compounds

DL-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    L-Aspartic Acid-2,3,3-d3: A deuterated form of L-Aspartic Acid.

    DL-Aspartic Acid-1-13C: A carbon-13 labeled form of DL-Aspartic Acid.

    L-Aspartic Acid-4-13C: Another carbon-13 labeled variant of L-Aspartic Acid.

    DL-Malic Acid-2,3,3-d3: A deuterated form of DL-Malic Acid.

These compounds are used in various research applications, but this compound is particularly valuable for studies involving deuterium isotope effects and metabolic tracing.

Properties

IUPAC Name

2-amino-2,3,3-trideuteriobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677377
Record name (2,3,3-~2~H_3_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-75-4
Record name (2,3,3-~2~H_3_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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